Hypoxanthine

Description

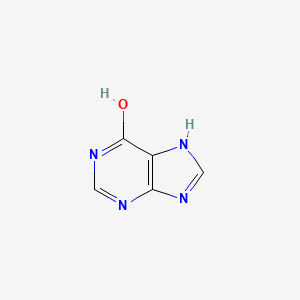

Structure

3D Structure

Properties

IUPAC Name |

1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGQSTZJBFJUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045983 | |

| Record name | Hypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Hypoxanthine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.7 mg/mL | |

| Record name | Hypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68-94-0 | |

| Record name | Hypoxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hypoxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Purin-6-one, 1,9-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Purin-6(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPOXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN51YD919 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 °C | |

| Record name | Hypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04076 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Role of Hypoxanthine in Purine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxanthine, a naturally occurring purine derivative, occupies a critical crossroads in cellular biochemistry, fundamentally linking the catabolic and anabolic fates of purines.[1] Arising from the deamination of adenine and the breakdown of energy-rich molecules like adenosine triphosphate (ATP), it serves as the key substrate for two competing pathways of profound biological significance.[1][2] The purine salvage pathway, mediated by this compound-guanine phosphoribosyltransferase (HGPRT), recycles this compound back into the nucleotide pool, an energy-efficient process vital for nucleic acid synthesis, particularly in high-demand tissues like the brain.[3][4] Conversely, the catabolic pathway, driven by xanthine oxidoreductase (XOR), irreversibly oxidizes this compound to xanthine and subsequently to uric acid, the final product of human purine metabolism.[5][6] The balance between these pathways is paramount for cellular homeostasis. Perturbations, such as the genetic deficiency of HGPRT in Lesch-Nyhan syndrome, lead to a catastrophic shunting of this compound towards degradation, resulting in severe hyperuricemia and devastating neurological consequences.[7][8] Similarly, dysregulation leading to excess this compound catabolism is a cornerstone of hyperuricemia and gout, making the enzyme XOR a prime target for therapeutic intervention.[5] This guide provides a detailed exploration of the biochemical reactions governing this compound's fate, the clinical implications of its dysregulation, and the experimental methodologies employed to investigate its metabolic role.

The Centrality of this compound in Purine Metabolism

All cells require a balanced supply of purine nucleotides for DNA and RNA synthesis, energy currency (ATP, GTP), and cellular signaling. This supply is maintained by two interconnected processes: de novo synthesis, which builds purines from simpler precursors, and the purine salvage pathway, which recycles pre-existing purine bases.

This compound is a key intermediate derived from several sources, most notably the catabolism of ATP. Under conditions of high energy demand or cellular stress, ATP is degraded to adenosine, which is then deaminated to inosine and subsequently hydrolyzed to release the free base, this compound.[2] It also arises from the spontaneous deamination of adenine within DNA, which, if not repaired, can lead to mutations.[1]

Once formed, this compound stands at a metabolic fork, destined for either recycling or degradation. This decision point is a crucial regulatory node, influencing the overall purine nucleotide pool and the production of uric acid.

Caption: Overview of Purine Metabolism Centered on this compound.

The Purine Salvage Pathway: Anabolic Fate of this compound

The salvage of purine bases is an evolutionarily conserved and highly efficient mechanism to replenish nucleotide pools while conserving the significant energy expenditure required for de novo synthesis. The central enzyme in this process for this compound is this compound-Guanine Phosphoribosyltransferase (HGPRT).[3][9]

Mechanism of Action: HGPRT catalyzes the transfer of a 5-phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the free base, this compound, yielding inosine monophosphate (IMP) and pyrophosphate (PPi).[3] IMP is a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), making this reaction a critical entry point for replenishing the entire purine nucleotide pool.

Causality and Importance: The brain exhibits the highest levels of HGPRT activity, underscoring its heavy reliance on the salvage pathway.[9] This dependence is attributed to the brain's high energy demand and limited capacity for the energetically expensive de novo purine synthesis. The salvage pathway provides a rapid and efficient means to recycle purines, which is essential for maintaining the necessary nucleotide concentrations for neurotransmission, nucleic acid synthesis, and cellular energy.

Kinetic Properties: Kinetic studies of human HGPRT reveal a sequential binding mechanism where PRPP binds to the enzyme first, followed by the purine base (this compound or guanine).[10] The chemical step—the transfer of the phosphoribosyl group—is rapid. The rate-limiting step in the forward reaction is the slow release of the nucleotide product (IMP or GMP).[10] This kinetic profile ensures efficient substrate capture and conversion.

Caption: The HGPRT-mediated Salvage Reaction.

The Purine Degradation Pathway: Catabolic Fate of this compound

When not salvaged, this compound is channeled into an irreversible catabolic pathway, culminating in the formation of uric acid. This process is catalyzed by the enzyme Xanthine Oxidoreductase (XOR), a complex molybdo-flavoprotein that exists in two interconvertible forms: xanthine dehydrogenase and xanthine oxidase (XO).[11] In humans, it is the sole enzyme responsible for this two-step oxidation.[6][12]

Mechanism of Action:

-

Step 1: XOR catalyzes the oxidation of this compound to xanthine.[6][13]

-

Step 2: The same XOR enzyme then catalyzes the further oxidation of xanthine to uric acid.[6][13]

This process is a significant source of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[5][14] While ROS are involved in normal cell signaling, their overproduction during excessive purine catabolism contributes to oxidative stress, endothelial dysfunction, and systemic inflammation, which are implicated in various pathologies.[5][14]

Clinical Relevance: In humans, uric acid is the final, poorly soluble end product of this pathway. Its overproduction or under-excretion leads to hyperuricemia, a condition that is the direct precursor to gout, where urate crystals precipitate in joints, causing severe inflammatory arthritis.[5]

Caption: The XOR-mediated Degradation of this compound.

Clinical Significance & Drug Development

The dual roles of this compound place it at the center of several well-characterized metabolic disorders, making its metabolic pathways prime targets for diagnostics and drug development.

Lesch-Nyhan Syndrome: A Model of Salvage Pathway Failure

Lesch-Nyhan syndrome is a rare, X-linked recessive disorder caused by a severe deficiency of the HGPRT enzyme.[7][15] This genetic defect effectively blocks the purine salvage pathway.

-

Biochemical Causality: Without functional HGPRT, this compound and guanine cannot be recycled.[8][16] This leads to two major consequences: (1) a massive accumulation of these bases, which are then shunted into the degradation pathway, and (2) an increase in the availability of PRPP, which stimulates the already active de novo purine synthesis, further fueling the production of purines destined for catabolism.[8] The result is a massive overproduction and accumulation of uric acid (hyperuricemia).[8][17]

-

Clinical Manifestations: The disease is characterized by hyperuricemia, leading to gout-like arthritis and kidney stones, and severe neurobehavioral disturbances, including dystonia, cognitive impairment, and compulsive self-injurious behavior.[7][17] The neurological symptoms are not caused by the high uric acid levels but are thought to result from disruptions in the dopamine system in the basal ganglia, a region highly dependent on purine salvage.[8] This highlights the indispensable role of this compound recycling for normal brain function.

Gout and Hyperuricemia: Targeting the Degradation Pathway

Gout is a direct consequence of hyperuricemia, where elevated uric acid levels lead to the deposition of monosodium urate crystals in joints and tissues. While hyperuricemia is the primary biochemical indicator, studies have shown that serum levels of the precursors, xanthine and this compound, are also significantly elevated in gout patients, even those who may present with normal uric acid levels during an acute attack.[18][19] This makes them potential biomarkers for diagnosing the condition.[18]

-

Therapeutic Intervention: The central role of XOR in producing uric acid makes it an ideal drug target. Xanthine oxidase inhibitors, such as allopurinol and febuxostat, are the cornerstone of gout therapy.[5][13]

-

Mechanism of Action: These drugs inhibit XOR, blocking the conversion of both this compound to xanthine and xanthine to uric acid.[13] This effectively lowers serum uric acid levels. As a direct consequence of this enzymatic blockade, the levels of the upstream metabolites, this compound and xanthine, increase.[11] However, these precursors are more soluble than uric acid and are more readily excreted by the kidneys.[13] Furthermore, the salvaged this compound can be recycled by the still-functional HGPRT enzyme, reducing the overall purine load.[11]

Experimental Methodologies

Studying the flux of this compound through its metabolic pathways requires robust and sensitive analytical techniques to quantify metabolites and measure enzyme activity.

Quantification of this compound and Related Metabolites

The accurate measurement of this compound in biological matrices like plasma, urine, or cerebrospinal fluid is critical for both research and clinical diagnostics.[20][21]

-

Gold Standard - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity and specificity. The key to ensuring accuracy and precision with LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d2.[20]

-

Causality: The SIL-IS is chemically identical to the analyte (this compound) but has a different mass. It is added to the sample at the very beginning of the preparation process. Because it co-elutes with the analyte and exhibits the same ionization efficiency in the mass spectrometer, it internally corrects for any variability or loss during sample extraction, chromatography, and ionization. This self-validating system ensures robust and reliable quantification.

-

-

Other Methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is also widely used, though it is generally less sensitive than LC-MS/MS.[22] Commercially available enzymatic assay kits provide a simpler, high-throughput option for quantification, typically using a coupled enzyme reaction that produces a colorimetric or fluorometric signal proportional to the amount of this compound present.[23]

Table 1: Comparison of Analytical Methods for this compound Quantification

| Method | Principle | Sensitivity | Throughput | Key Advantage | Key Limitation |

| LC-MS/MS | Chromatographic separation followed by mass-based detection | Very High (pg/mL - ng/mL) | Medium | Highest specificity and accuracy; gold standard[20] | Requires expensive instrumentation and expertise |

| HPLC-UV | Chromatographic separation followed by UV absorbance detection | Moderate (ng/mL - µg/mL)[24] | Medium | Robust and widely available | Potential for co-eluting interferences |

| Enzymatic Assay | Coupled enzyme reactions leading to a colorimetric/fluorometric signal | High (pmole/well)[23] | High | Simple, rapid, suitable for plate readers | Can be prone to interference from other sample components |

| ¹H-NMR | Nuclear Magnetic Resonance spectroscopy | Low (µM - mM) | Low-Medium | Non-destructive, provides structural information | Lower sensitivity, requires specialized equipment[25] |

Experimental Protocol: Sample Preparation for ¹H-NMR Analysis of Urine

This protocol provides a detailed methodology for preparing urine samples for the analysis of purine metabolites, including this compound. The goal is to standardize the sample matrix (pH, ionic strength) to ensure reproducible and quantifiable results.

Protocol adapted from STAR Protocols (2023).[25]

-

Sample Collection & Initial Processing:

-

Pipette 1.0 mL of a urine sample into a clean 1.5 mL microcentrifuge tube.

-

Measure the pH of the sample using a calibrated pH meter.

-

Causality: The chemical shift of many metabolites in NMR is pH-dependent. Adjusting all samples to a standard pH (7.40 ± 0.05) is critical for accurate peak alignment and identification across different samples.

-

Adjust the pH dropwise using 1N HCl or 1N NaOH until the target pH is reached.

-

Centrifuge the tube at 12,000 x g for 5 minutes to pellet any particulates (e.g., cells, protein precipitates).

-

-

Buffering and Internal Standard Addition:

-

In a new, corresponding microcentrifuge tube, pipette 60 µL of a prepared urine buffer solution (containing a known concentration of a deuterated solvent like D₂O for locking and an internal standard like TSP for quantification).

-

Carefully transfer 540 µL of the supernatant from the centrifuged urine sample (Step 1) to the new tube containing the buffer. The final ratio should be 90% urine to 10% buffer.

-

Causality: The D₂O component is required for the NMR spectrometer to "lock" onto the magnetic field frequency, ensuring field stability during acquisition. The internal standard (TSP) provides a chemical shift reference (set to 0.00 ppm) and a concentration reference for absolute quantification of other metabolites.

-

-

Final Preparation and Transfer:

-

Vortex the mixture for 10 seconds to ensure homogeneity.

-

Centrifuge again at 12,000 x g for 5 minutes to remove any fine precipitates that may have formed upon buffer addition.

-

Carefully pipette 540 µL of the final supernatant into a clean 5 mm glass NMR tube, taking care to avoid any pellet material.

-

Cap the NMR tube. The sample is now ready for analysis on an NMR spectrometer.

-

Caption: General Experimental Workflow for Metabolite Quantification.

Conclusion and Future Directions

This compound is far more than a simple metabolic intermediate; it is a pivotal regulator of purine homeostasis. The delicate balance between its salvage by HGPRT and its degradation by XOR is fundamental to cellular health, with profound implications for neurobiology and inflammatory disease. The devastating consequences of HGPRT deficiency in Lesch-Nyhan syndrome provide an unequivocal demonstration of the salvage pathway's essential role in the central nervous system. Concurrently, the success of XOR inhibitors in treating gout has validated the degradation pathway as a powerful therapeutic target.

Future research continues to expand the relevance of this compound metabolism. Its accumulation is being investigated as a biomarker for cellular hypoxia and the "storage lesion" in red blood cells, potentially impacting transfusion medicine.[26] Furthermore, perturbations in purine metabolism, including elevated this compound, have been implicated in the pathophysiology of complex conditions like pulmonary hypertension, suggesting that targeting this metabolic node could have therapeutic applications beyond classical metabolic disorders.[2] A deeper understanding of the tissue-specific regulation of HGPRT and XOR, and the factors that dictate the flux of this compound between salvage and degradation, will undoubtedly open new avenues for drug development and the diagnosis of human disease.

References

-

ResearchGate. (2020). REVIEW ON this compound GUANINE PHOSPHORIBOSYL TRANSFERASE (HGPRT). [Link]

-

Amsterdam UMC. This compound-guanine phosphoribosyltransferase (HGPRT). [Link]

-

Wikipedia. This compound. [Link]

-

D'Alessandro, A., et al. (2016). Hypoxia modulates the purine salvage pathway and decreases red blood cell and supernatant levels of this compound during refrigerated storage. PMC - PubMed Central. [Link]

-

ResearchGate. The role of HPRT in the purine salvage pathway. [Link]

-

Weissmann, N., & Schermuly, R. T. (2020). Increased Generation of this compound: How Adaptation of Purine Metabolism Drives Vascular Remodeling in Pulmonary Hypertension. PMC - PubMed Central. [Link]

-

Dirty Medicine. (2014). Purine Salvage Pathway, Lesch-Nyhan Syndrome, SCID Gout treatment Allopurinol Uric Acid Renal Stone. YouTube. [Link]

-

Siddiqi, A. A., et al. (2023). Lesch-Nyhan Syndrome. StatPearls - NCBI Bookshelf. [Link]

-

Sorensen, L. B., & Benke, P. J. (1967). Mechanism of excessive purine biosynthesis in this compound-guanine phosphoribosyltransferase deficiency. PubMed. [Link]

-

Li, L., et al. (2018). Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview. PMC - PubMed Central. [Link]

-

Catalyst University. (2015). Biochemistry | Purine Catabolism [Conversion of this compound to Uric Acid]. YouTube. [Link]

-

Wikipedia. Xanthine oxidase. [Link]

-

Wang, W., et al. (2021). The Role of Oxidative Stress in Hyperuricemia and Xanthine Oxidoreductase (XOR) Inhibitors. PMC - PubMed Central. [Link]

-

Boulieu, R., et al. (1984). This compound and Xanthine Concentrations Determined by High Performance Liquid Chromatography in Biological Fluids From Patients With Xanthinuria. PubMed. [Link]

-

Cicero, A. F. G., et al. (2023). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. MDPI. [Link]

-

SciTePress. (2020). Validation of Analytical Method for Determination of Adenine and this compound Purine Bases in Melinjo Chips by HPLC-UV. [Link]

-

He, Y., et al. (2019). Study on the diagnosis of gout with xanthine and this compound. PMC - NIH. [Link]

-

Xu, Y., & Grubmeyer, C. (1996). Kinetic Mechanism of Human this compound−Guanine Phosphoribosyltransferase: Rapid Phosphoribosyl Transfer Chemistry. Biochemistry - ACS Publications. [Link]

-

Furuhashi, M. (2020). New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Hladnik, U., et al. (2020). Physiological levels of folic acid reveal purine alterations in Lesch-Nyhan disease. PNAS. [Link]

-

ResearchGate. (2019). Study on the diagnosis of gout with xanthine and this compound. [Link]

-

ResearchGate. SERS and HPLC methods for this compound concentration detection (ng/mL). [Link]

-

ResearchGate. The oxidation of this compound to uric acid proceeds only via xanthine. [Link]

-

Simmonds, H. A., et al. (1985). Lesch-Nyhan syndrome and its pathogenesis: purine concentrations in plasma and urine with metabolite profiles in CSF. PubMed. [Link]

-

Jansen, J. J., et al. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate. [Link]

-

Weinstock, L. (2024). Lesch-Nyhan syndrome: Symptoms, causes, and treatment. Medical News Today. [Link]

-

Cicero, A. F. G., et al. (2023). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. PubMed. [Link]

-

Patsnap Synapse. (2024). What are Xanthine oxidase inhibitors and how do they work?. [Link]

-

Taylor & Francis. Xanthine oxidase – Knowledge and References. [Link]

-

Frontiers Media S.A. (2023). Purinergic signal transduction and metabolic regulation by ENTPD5 and ENTPD6. [Link]

-

RMD Open. (2022). Proteomic footprint of serum urate concentration and urate transporter ABCG2 dysfunctional polymorphism: a cross-sectional study. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Increased Generation of this compound: How Adaptation of Purine Metabolism Drives Vascular Remodeling in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amsterdam UMC Locatie AMC - this compound-guanine phosphoribosyltransferase (HGPRT) [amc.nl]

- 4. HGPRT - Creative Enzymes [creative-enzymes.com]

- 5. Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Lesch-Nyhan Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. youtube.com [youtube.com]

- 13. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]

- 14. The Role of Oxidative Stress in Hyperuricemia and Xanthine Oxidoreductase (XOR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Lesch-Nyhan syndrome: Symptoms, causes, and treatment [medicalnewstoday.com]

- 18. Study on the diagnosis of gout with xanthine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Lesch-Nyhan syndrome and its pathogenesis: purine concentrations in plasma and urine with metabolite profiles in CSF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound and xanthine concentrations determined by high performance liquid chromatography in biological fluids from patients with xanthinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. scitepress.org [scitepress.org]

- 25. researchgate.net [researchgate.net]

- 26. Hypoxia modulates the purine salvage pathway and decreases red blood cell and supernatant levels of this compound during refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]

Hypoxanthine as a Metabolic Pivot: A Technical Guide to the Purine Salvage Pathway

Executive Summary

Hypoxanthine is often reductively viewed merely as a degradation intermediate. However, for drug development and bioprocessing professionals, it represents a critical metabolic pivot point. It serves as the primary substrate for the "salvage" of purines—a pathway that is energetically superior to de novo synthesis and is the specific target of antimetabolite chemotherapies (e.g., 6-mercaptopurine) and hybridoma selection systems (HAT media).

This guide dissects the this compound-Guanine Phosphoribosyltransferase (HGPRT) reaction, details the kinetics governing this pathway, and provides validated protocols for its manipulation in pharmacological and industrial contexts.

Part 1: Mechanistic Enzymology of HGPRT

The core of this compound function lies in its conversion to Inosine Monophosphate (IMP) by HGPRT (EC 2.4.2.8).[1] This reaction is not a simple ligation but a magnesium-dependent phosphoribosyl transfer.

The Reaction Mechanism

HGPRT follows an ordered bi-bi kinetic mechanism .

-

PRPP Binding: 5-Phosphoribosyl-1-pyrophosphate (PRPP) binds to the enzyme first, inducing a conformational change in the flexible loop (residues 100–120 in human HGPRT).

-

Substrate Binding: this compound binds second. The closed loop creates a hydrophobic environment essential for catalysis.

-

Catalysis: The

nitrogen of this compound performs an -

Product Release:

is released first, followed by IMP.

Critical Insight for Assay Design: Because PRPP is unstable and prone to hydrolysis, it must be the limiting reagent in kinetic studies only if

Kinetic Parameters (Human Recombinant HGPRT)

The affinity of HGPRT for this compound is significantly higher than for PRPP, ensuring that even trace amounts of free bases are scavenged efficiently.

| Parameter | Substrate | Value (Approx.) | Biological Implication |

| This compound | 6 – 10 µM | High affinity allows salvage even during starvation. | |

| Guanine | 10 – 20 µM | Slightly lower affinity than this compound. | |

| PRPP | 50 – 185 µM | Flux is often regulated by intracellular [PRPP]. | |

| Turnover | ~6 – 13 | Moderate turnover requires high enzyme abundance. |

Data synthesized from Keough et al. and kinetic profiling of human erythrocytes.

Part 2: The Metabolic Switch (De Novo vs. Salvage)

Cells prefer salvage over de novo synthesis due to the immense energetic disparity. This preference is the foundation of "Lethal Synthesis" in chemotherapy.

Energetic Cost Analysis

-

De Novo Synthesis: Requires 6 ATP molecules to generate one mole of IMP from ribose-5-phosphate, plus amino acids (Glycine, Glutamine, Aspartate).

-

Salvage Pathway: Requires 1 PRPP (equivalent to 2 ATP bonds) to convert this compound to IMP.

Visualization: The Purine Metabolic Map

The following diagram illustrates the competitive flow between synthesis and salvage, highlighting where this compound enters.

Figure 1: The Purine Salvage Pathway.[1][2] Blue arrows indicate the HGPRT-mediated salvage route, which bypasses the energy-intensive de novo pathway.

Part 3: Pharmacological & Industrial Applications[3]

Drug Development: Lethal Synthesis (6-MP)

6-Mercaptopurine (6-MP) is an inactive prodrug.[3] It requires HGPRT to convert it into its active nucleotide form, 6-Thio-IMP (6-TIMP) .

-

Mechanism: 6-TIMP inhibits de novo purine synthesis (targeting PRPP amidotransferase) and is incorporated into DNA/RNA, causing cytotoxicity.

-

Resistance: Tumor cells often develop resistance by downregulating HGPRT or upregulating alkaline phosphatase (which dephosphorylates the active drug).

Industrial Bioprocessing: HAT Selection

In hybridoma technology, this compound is the "rescue" nutrient.[4][5]

-

Aminopterin: Blocks Dihydrofolate Reductase (DHFR), shutting down de novo synthesis of purines and thymidylate.[5]

-

This compound & Thymidine: Provided in the media to allow survival via the salvage pathway.[4][5][6][7]

-

Selection Logic: Myeloma cells are

.[4] Unfused B-cells are mortal. Only fused Hybridomas (

Figure 2: Logic Gate of HAT Selection. Aminopterin forces cells to use the salvage pathway; only HGPRT+ hybridomas possess the enzymatic machinery to utilize exogenous this compound.

Part 4: Experimental Protocols

Protocol A: Spectrophotometric HGPRT Activity Assay

This assay relies on the differential absorbance of IMP (product) and this compound (substrate).

Principle: this compound has an absorption max at 250 nm, while IMP absorbs strongly at 245–250 nm but with a higher extinction coefficient in specific buffers, or more commonly, the assay is coupled to IMP Dehydrogenase (IMPDH) which reduces NAD+ to NADH (measured at 340 nm). Below is the direct UV method (simplest for high-activity samples).

Reagents:

-

Buffer: 100 mM Tris-HCl (pH 7.4), 12 mM

. -

Substrate: 100 µM this compound.

-

Co-substrate: 1 mM PRPP (Must be prepared fresh; unstable in solution).

-

Blank: Buffer + Substrates (No enzyme).

Workflow:

-

Pre-warm Buffer and this compound to 37°C.

-

Add cell lysate/enzyme extract.

-

Initiate reaction by adding PRPP.

-

Detection: Monitor

at 245 nm continuously for 5 minutes. -

Calculation: Use

(difference between IMP and this compound).

Protocol B: HPLC Quantification of this compound

For pharmacokinetic (PK) studies or media analysis, separation is required to distinguish this compound from Xanthine and Uric Acid.

System Suitability:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 5 µm, 4.6 x 150 mm.

-

Mobile Phase: 10 mM Potassium Phosphate (pH 4.0) with 1% Methanol.

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV at 254 nm.

Self-Validating Check: this compound is relatively polar. It will elute early (typically 3–5 mins). If the peak is obscured by the injection void volume, lower the methanol content to 0% or use an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate).

References

-

Keough, D. T., et al. (2005). "Inhibition of this compound-guanine phosphoribosyltransferase by acyclic nucleoside phosphonates." Molecular Pharmacology.

-

Stout, J. T., & Caskey, C. T. (1985). "HPRT: gene structure, expression, and mutation." Annual Review of Genetics.

-

Elion, G. B. (1989). "The purine path to chemotherapy." Science (Nobel Lecture).

-

Littlefield, J. W. (1964). "Selection of hybrids from matings of fibroblasts in vitro and their presumed recombinants." Science (Basis of HAT selection).

-

RCSB PDB. (n.d.). "Molecule of the Month: HGPRT." Protein Data Bank.[9]

Sources

- 1. This compound-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 2. This compound-guanine phosphoribosyltransferase is activated via positive cooperativity between guanine and IMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.aap.org [publications.aap.org]

- 4. Video: Hybridoma Technology [jove.com]

- 5. HAT medium - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. HAT Medium : Principle & Selection [biotechfront.com]

- 8. An HPLC method for determination of inosine and this compound in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PDB-101: Molecule of the Month: this compound-guanine phosphoribosyltransferase (HGPRT) [pdb101.rcsb.org]

Hypoxanthine: The Metabolic Chronometer of Cellular Hypoxia

A Technical Guide for Biomarker Validation and Analysis

Executive Summary

Hypoxanthine is not merely a byproduct; it is a direct stoichiometric indicator of ATP failure. Unlike transcriptional markers (e.g., HIF-1α) which require hours to manifest, this compound accumulation is an immediate metabolic consequence of the supply/demand mismatch in cellular energy.

This guide provides a rigorous technical framework for utilizing this compound as a biomarker for cellular hypoxia, ischemia-reperfusion injury (IRI), and energetic crisis.[1] It addresses the critical "blind spots" in purine analysis—specifically pre-analytical artifacts that frequently lead to false positives—and establishes a self-validating protocol for quantification.

Part 1: The Mechanistic Foundation

The Purine Catabolism Cascade

To interpret this compound data, one must understand the "Hypoxia Trap." Under normoxia, ATP is constantly regenerated. Under hypoxia, oxidative phosphorylation halts, and ATP hydrolysis outpaces resynthesis. The resulting ADP is rapidly dephosphorylated to AMP, which is then committed to degradation.

The Critical Divergence:

-

In Hypoxia: The enzyme Xanthine Oxidase (XO) requires molecular oxygen to convert this compound to Xanthine.[2] Without O₂, this step is blocked. Consequently, this compound accumulates intracellularly and leaks into the extracellular space (plasma/CSF).

-

In Reperfusion: When oxygen is reintroduced, the accumulated this compound is rapidly oxidized by XO.[2] This reaction generates massive quantities of Superoxide (

), driving the tissue damage associated with Ischemia-Reperfusion Injury (IRI).[1][3]

Visualization: The Hypoxia-Reperfusion Axis

The following diagram illustrates the accumulation of this compound during hypoxia and the oxidative burst during reperfusion.[3]

Figure 1: The Purine Degradation Pathway.[1] Note the "bottleneck" at this compound during hypoxia due to the oxygen requirement of Xanthine Oxidase.

Part 2: Diagnostic Utility & Reference Ranges

This compound is a "leakage" marker. Its presence in extracellular fluids indicates that intracellular salvage pathways (HPRT) have been overwhelmed by catabolism.

Clinical & Experimental Thresholds

The following data consolidates findings from neonatal, oncology, and ischemia research.

| Condition | Sample Matrix | Conc. Range (µM) | Interpretation | Source |

| Healthy Baseline | Plasma (Adult) | 0.5 – 2.0 | Normal turnover.[1] | [1, 3] |

| Healthy Neonate | Cord Blood | < 10.0 | Baseline fetal stress. | [1, 4] |

| Intrauterine Hypoxia | Cord Blood | 20.0 – 60.0+ | Significant fetal distress/asphyxia. | [1, 5] |

| Severe Ischemia | Tissue/Effluent | > 100.0 | ATP depletion >90%. | [2] |

| Post-Mortem | Vitreous Humor | Linear Rise | Used to estimate PMI (Time since death). | [6] |

Key Insight: In neonatal asphyxia, this compound levels correlate better with long-term neurological outcome than Apgar scores or umbilical pH, as it reflects cumulative metabolic debt rather than a transient state [4].[1]

Part 3: Technical Protocol (Self-Validating Systems)

WARNING: The most common error in this compound analysis is ex vivo formation.[1] Red blood cells (RBCs) are bags of ATP. If blood is left at room temperature, RBCs consume glucose, deplete ATP, and release this compound into the plasma, creating a false positive.

The "Golden Hour" Protocol (Pre-Analytical)

This workflow ensures that the this compound measured is physiological, not artifactual.

Figure 2: Critical Sample Preparation Workflow. Speed and temperature control are non-negotiable to prevent ex vivo ATP degradation.

Step-by-Step Methodology

1. Sample Preparation (The PCA Method)[4]

-

Reagent: 0.4 M Perchloric Acid (PCA) (ice cold).

-

Step A: Immediately separate plasma from cells (within 30 mins of draw).

-

Step B: Mix 200 µL Plasma with 200 µL cold PCA. Vortex vigorously.

-

Why: This instantly denatures Xanthine Oxidase and Adenosine Deaminase, freezing the metabolic profile.

-

-

Step C: Centrifuge at 10,000g for 5 min to pellet proteins.

-

Step D: Transfer supernatant. Neutralize with 2M

(monitor pH to ~6.0-7.0).[1] -

Step E: Filter (0.22 µm) and inject.

2. Analytical Detection (HPLC-UV vs. LC-MS)

While LC-MS is more sensitive, HPLC-UV is sufficient for hypoxic samples due to the high molar absorptivity of purines.[1]

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase:

-

Buffer A: 10-20 mM Ammonium Phosphate (pH 5.5).[1]

-

Buffer B: Methanol or Acetonitrile.

-

Gradient: 100% A to 90% A over 15 mins.

-

-

Detection: UV at 254 nm (Purine max absorption).

-

Retention Order: this compound elutes early (polar), followed by Xanthine, then Inosine.

Validation Criteria (Self-Check)

To ensure data integrity, every run must meet these criteria:

-

Resolution: Baseline separation between this compound and Xanthine (critical, as they are structurally similar).

-

Spike Recovery: Spike a control plasma sample with 10 µM this compound. Recovery must be 90-110%.[1]

-

Stability Check: Re-inject a standard after 12 hours. If signal drops >5%, your PCA neutralization was incomplete (acid hydrolysis is continuing).

Part 4: Confounding Factors

Before interpreting elevated this compound, rule out these variables:

-

Hemolysis: Ruptured RBCs release massive ATP stores, which degrade to this compound. Check sample for pink discoloration.

-

Allopurinol Therapy: Patients or animals treated with gout medication (Xanthine Oxidase inhibitors) will have artificially elevated this compound because the breakdown to Uric Acid is blocked [3].

-

Kidney Function: this compound is renally cleared. Renal failure can raise baseline levels independent of hypoxia.

References

-

Saugstad, O. D. (1988). "this compound as an indicator of hypoxia: Its role in health and disease through free radical production." Pediatric Research, 23(2), 143-150.[1]

-

Bratteby, L. E., & Swanstrom, S. (1982). "this compound concentration in plasma during the first two hours after birth in normal and asphyxiated infants."[5][6] Pediatric Research, 16(2), 152-155.[1]

-

Moylan, J. S., & Reid, M. B. (2007). "Oxidative stress, energetics, and force production in skeletal muscle." Muscle & Nerve, 35(4), 417-428.[1] (Context on ATP breakdown in exercise/hypoxia).

-

Harkness, R. A., et al. (1983). "this compound, xanthine and uridine in body fluids, indicators of ATP depletion." Journal of Inherited Metabolic Disease, 6(1), 21-22.[1]

-

Pietzsch, J. (2022). "Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood." Purinergic Signalling, 18, 1-12.[1]

-

Madea, B., & Musshoff, F. (2010). "Postmortem biochemistry." Forensic Science International, 203(1-3), 3-14.[1] (this compound in vitreous humor).

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. Ischemia-Reperfusion Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathophysiology of Reperfusion Injury - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound concentration in plasma during the first two hours after birth in normal and asphyxiated infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound as a measurement of hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Storm: Hypoxanthine, Xanthine Oxidoreductase, and the Oxidative Stress Cascade

Executive Summary

This technical guide examines the critical relationship between Hypoxanthine —a purine metabolite often viewed merely as a degradation intermediate—and Oxidative Stress . For drug development professionals and researchers, understanding this relationship is pivotal. This compound is not just a passive byproduct; in ischemic conditions, it acts as a "fuel" that, upon reperfusion, drives the Xanthine Oxidase (XO) machinery to generate a massive burst of Reactive Oxygen Species (ROS). This guide details the biochemical mechanisms, the physiological paradox of the pathway, and robust analytical protocols for quantifying this oxidative potential.

Mechanistic Foundations: The Purine Catabolism Pathway

Under homeostatic conditions, purine degradation is a controlled process managed by Xanthine Oxidoreductase (XOR) .[1] XOR exists primarily as Xanthine Dehydrogenase (XDH) , which uses NAD+ as an electron acceptor to produce NADH (energy currency) and Uric Acid (antioxidant).[2]

However, under pathological stress—specifically Ischemia-Reperfusion Injury (IRI) —two critical events occur simultaneously:

-

Substrate Accumulation: ATP hydrolysis accelerates without regeneration, leading to a massive buildup of This compound .

-

Enzyme Conversion: XDH is converted into Xanthine Oxidase (XO) via proteolytic cleavage (irreversible) or sulfhydryl oxidation (reversible).

When reperfusion occurs (oxygen is reintroduced), XO does not use NAD+. Instead, it uses molecular oxygen (

The Reaction Stoichiometry of Stress:

This reaction yields Superoxide Anion (

Visualization: The Ischemic Switch

The following diagram illustrates the transition from physiological purine metabolism to the pathological oxidative burst.

Caption: The "Ischemic Switch" mechanism where ATP breakdown fuels this compound accumulation, which XO then oxidizes using O2 to generate a ROS burst.

The "Double-Edged Sword" Paradox

Researchers must navigate a complex physiological paradox when targeting this pathway:

-

Uric Acid as an Antioxidant: In human plasma, Uric Acid (the end product) accounts for nearly 60% of antioxidant capacity, scavenging singlet oxygen and hydroxyl radicals.

-

The Process is the Problem: While the product (Uric Acid) is protective, the enzymatic process of generating it via XO is highly cytotoxic due to ROS release.

Clinical Implication: Therapeutic strategies often aim to inhibit XO (e.g., Allopurinol, Febuxostat) to stop ROS production. However, complete ablation of XOR activity can be detrimental because it reduces circulating antioxidant capacity and impairs the enzyme's secondary role as a Nitrite Reductase , which produces beneficial Nitric Oxide (NO) under hypoxic conditions [1].

Analytical Methodologies: Measuring the Stress

Quantifying this relationship requires distinguishing between the metabolite concentration and the enzymatic activity.

| Methodology | Target Analyte | Sensitivity | Pros | Cons |

| HPLC-UV | This compound, Xanthine, Uric Acid | ~1 µM | Gold standard for metabolite profiling; separates all purines. | Low throughput; requires extensive sample prep; does not measure ROS directly. |

| LC-MS/MS | This compound, Xanthine | < 10 nM | Extreme sensitivity; definitive structural identification. | High cost; complex instrumentation; ion suppression effects in plasma. |

| Amplex Red (Fluorometric) | XO Activity / H2O2 | ~200 nM | Best for Oxidative Stress: Directly measures the ROS output of the pathway. High throughput. | Indirect measure of this compound (requires coupled reaction); sensitive to ambient light. |

| Colorimetric (WST-8) | XO Activity | ~10 µM | Simple, no specialized fluorescence reader needed. | Lower sensitivity; interference from reducing agents in biological samples. |

Experimental Protocol: Amplex Red Coupled Assay

For researchers investigating oxidative stress, the Amplex Red Xanthine/Xanthine Oxidase Assay is the preferred protocol. It creates a self-validating loop: it detects the

Principle

-

Step 1: XO oxidizes this compound to Xanthine/Uric Acid, releasing

.[4] -

Step 2: Horseradish Peroxidase (HRP) uses the generated

to oxidize Amplex Red (non-fluorescent) into Resorufin (highly fluorescent).[5]

Detailed Workflow

Reagents:

-

Reaction Buffer: 100 mM Tris-HCl, pH 7.5.

-

Amplex Red Reagent: 10 mM stock in DMSO.

-

HRP Solution: 10 U/mL.

-

Standard: this compound (for substrate quantification) or Purified XO (for activity quantification).

-

Controls: Allopurinol (specific XO inhibitor) to validate signal specificity.

Protocol Steps:

-

Sample Prep: Dilute serum/tissue homogenate in Reaction Buffer. Critical: Remove endogenous small molecules if necessary using a 3 kDa spin filter, or include a "no-substrate" control to account for endogenous background.

-

Plate Setup:

-

Test Wells: 50 µL Sample.

-

Standard Curve: 0–100 µM

or purified XO. -

Negative Control: Sample + 100 µM Allopurinol (Must show >90% inhibition).

-

-

Reaction Mix (Prepare immediately before use):

-

50 µL containing: 100 µM this compound (excess substrate), 0.2 U/mL HRP, 100 µM Amplex Red.

-

-

Incubation: Add 50 µL Reaction Mix to wells. Incubate at 37°C for 30–60 minutes protected from light.

-

Detection: Measure Fluorescence (Ex/Em: 530/590 nm).

Visualization: Assay Logic

This diagram ensures the user understands the coupled nature of the detection system.

Caption: Workflow of the Amplex Red coupled assay. Signal intensity is directly proportional to the oxidative stress potential of the sample.

References

-

Cantu-Medellin, N., & Kelley, E. E. (2013). Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation. Free Radical Biology and Medicine, 61, 145–155. [Link]

-

Berry, C. E., & Hare, J. M. (2004). Xanthine oxidoreductase and the cardiovascular system: molecular mechanisms and pathophysiological implications. The Journal of Physiology, 555(Pt 3), 589–606. [Link]

-

Nishino, T., Okamoto, K., Eger, B. T., Pai, E. F., & Nishino, T. (2008). Mammalian xanthine oxidoreductase – mechanism of transition from xanthine dehydrogenase to xanthine oxidase. FEBS Journal, 275(13), 3278–3289. [Link]

Sources

- 1. karger.com [karger.com]

- 2. Mechanism of xanthine oxidase in flap ischemia-reperfusion injury and advances in targeted therapy: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ischemia-Reperfusion Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amplex Red Xanthine Oxidase Assay Kit [sbsgenetech.com]

- 5. apexbt.com [apexbt.com]

hypoxanthine accumulation in ischemic conditions

Topic: Hypoxanthine Accumulation in Ischemic Conditions: Mechanistic Pathways, Analytical Quantification, and Clinical Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound is not merely a metabolic intermediate; in the context of ischemia, it acts as a "ticking time bomb" for oxidative injury. Under normoxic conditions, this compound is efficiently recycled via the salvage pathway or oxidized to uric acid. However, during ischemia, ATP depletion drives a massive accumulation of this compound while simultaneously converting Xanthine Dehydrogenase (XDH) to Xanthine Oxidase (XO).[1][2][3]

This guide dissects the molecular mechanics of this accumulation, the paradoxical burst of Reactive Oxygen Species (ROS) upon reperfusion, and provides validated protocols for quantifying this compound as a high-sensitivity biomarker for early ischemic events.

Mechanistic Foundations: The Ischemic Purine Catabolism

The ATP Depletion Cascade

Cellular hypoxia halts oxidative phosphorylation, forcing cells to rely on anaerobic glycolysis. This inefficient energy production leads to rapid ATP hydrolysis. The degradation pathway proceeds as follows: ATP → ADP → AMP → Adenosine → Inosine → this compound

In healthy tissue, this compound is salvaged back to inosine monophosphate (IMP) by this compound-Guanine Phosphoribosyltransferase (HGPRT). During ischemia, high inorganic phosphate levels inhibit HGPRT, blocking the salvage pathway and forcing unidirectional catabolism toward this compound.

The Xanthine Oxidase Switch

The critical pathological event is the conversion of the enzyme Xanthine Oxidoreductase (XOR).

-

Normoxia: XOR exists as Xanthine Dehydrogenase (XDH) , using NAD+ as an electron acceptor.

-

Ischemia: Calcium pumps fail, leading to intracellular Ca²⁺ overload. This activates calcium-dependent proteases (calpains) which cleave XDH, converting it into Xanthine Oxidase (XO) .[1]

-

The Trap: XO requires molecular oxygen to function. Since ischemia is defined by a lack of oxygen, XO cannot process the accumulating this compound. The substrate (this compound) and the loaded gun (XO) sit dormant together.

The Reperfusion Injury Paradox

When blood flow is restored (reperfusion), oxygen rushes back into the tissue. XO immediately oxidizes the accumulated this compound to xanthine and then to uric acid.[2][4][5] Crucially, XO uses molecular oxygen as the electron acceptor , producing Superoxide (O₂⁻) and Hydrogen Peroxide (H₂O₂) as byproducts.[1] This oxidative burst causes extensive tissue damage often exceeding that of the original ischemia.

Visualization: The Ischemic-Reperfusion Pathway

The following diagram illustrates the ATP degradation pathway and the critical "ROS Burst" point upon reperfusion.

Figure 1: The purine catabolism pathway showing the conversion of XDH to XO during ischemia and the subsequent release of ROS upon reperfusion.[2]

Analytical Methodologies: Quantification Protocols

Accurate measurement of this compound is challenging due to its rapid turnover in blood and tissue. The following protocols prioritize sample stability and sensitivity.

Sample Preparation (Critical Step)

-

Challenge: ATP degradation continues ex vivo in red blood cells (RBCs) and tissue, artificially inflating this compound levels.

-

Solution: Immediate metabolism quenching.

Protocol A: Plasma/Serum Extraction

-

Collection: Collect whole blood into tubes containing EDTA (inhibits metal-dependent proteases).

-

Separation: Centrifuge at 2,000 x g for 10 min at 4°C immediately (within 15 min of draw).

-

Deproteinization:

-

Mix 100 µL Plasma with 300 µL ice-cold Acetonitrile (or 10% Perchloric Acid).

-

Vortex vigorously for 30 seconds.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 12,000 x g for 10 min at 4°C.

-

-

Neutralization (if Acid used): Neutralize supernatant with KOH to pH 6.0–7.0.

-

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter before injection.

High-Performance Liquid Chromatography (HPLC) Method

This is the gold standard for robust, cost-effective quantification.

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm particle size) |

| Mobile Phase | 95% Phosphate Buffer (20mM, pH 5.5) / 5% Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm (or 260 nm) |

| Injection Vol | 20 µL |

| Retention Time | This compound typically elutes between 4–6 minutes (system dependent) |

| LOD | ~0.1 µM |

LC-MS/MS Method (High Sensitivity)

For trace analysis or small sample volumes (e.g., mouse models).

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[6][7]

-

Transitions (MRM):

-

Precursor Ion: 137.0 m/z (M+H)+

-

Product Ions: 110.0 m/z (Quantifier), 82.0 m/z (Qualifier).

-

-

Internal Standard: ^13C_2,^15N-Hypoxanthine.

Experimental Workflow Visualization

Figure 2: Optimized workflow for this compound extraction and quantification to prevent artifactual ATP degradation.

Clinical & Translational Implications

This compound as an "Early Warning" Biomarker

Unlike Troponin or CK-MB, which require cell necrosis (membrane rupture) to leak into the blood, this compound accumulates intracellularly and leaks via nucleoside transporters immediately upon ATP depletion.

-

Window of Detection: Elevated levels detectable within 15-30 minutes of ischemia.

-

Applications: Acute Coronary Syndrome (ACS), Neonatal Hypoxia, Organ Transplant Viability (monitoring donor organs during transport).

Therapeutic Targeting

Drug development focuses on interrupting the XO pathway to prevent the reperfusion ROS burst.

-

Allopurinol / Febuxostat: XO inhibitors.[1] If administered before reperfusion, they prevent the conversion of this compound to uric acid, thereby stopping superoxide generation.

-

Therapeutic Window: Must be administered during the ischemic phase (before flow is restored) to be effective against reperfusion injury.

References

-

Mechanism of Xanthine Oxidase in Ischemia-Reperfusion Injury. Title: Mechanism of xanthine oxidase in flap ischemia-reperfusion injury and advances in targeted therapy. Source: PMC / PubMed Central URL:[Link]

-

ATP Depletion and Purine Accumulation. Title: Purine Nucleotide Precursors in Preventing Myocardial Ischemia–Reperfusion Injury. Source: MDPI (Biomolecules) URL:[Link]

-

This compound as a Stroke Biomarker. Title: this compound is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke.[5][8][9] Source: Theranostics (via NCBI) URL:[Link]9]

-

HPLC Detection Protocols. Title: An HPLC method for determination of inosine and this compound in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia.[10] Source: Journal of Chromatography B (PubMed) URL:[10][Link]10]

-

LC-MS/MS Quantification Methods. Title: Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. Source: Scandinavian Journal of Clinical and Laboratory Investigation (PubMed) URL:[Link]]

Sources

- 1. Mechanism of xanthine oxidase in flap ischemia-reperfusion injury and advances in targeted therapy: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Inosine and this compound as novel biomarkers for cardiac ischemia: From bench to point-of-care - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. This compound is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xanthine, Uric Acid and this compound Analyzed with LCMS - AppNote [mtc-usa.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An HPLC method for determination of inosine and this compound in human plasma from healthy volunteers and patients presenting with potential acute cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Purine Paradox: Hypoxanthine in Neural Function and Pathology

Topic: Biological Functions of Hypoxanthine in Neuroscience Content Type: Technical Guide / Whitepaper

An In-Depth Technical Guide for Neuroscientists and Drug Developers

Executive Summary

This compound has long been viewed merely as a metabolic intermediate—a transient checkpoint between adenosine salvage and uric acid excretion. However, contemporary neuroscience reveals it as a potent neuromodulator with a biphasic profile. In homeostatic conditions, it fuels the purine salvage pathway essential for maintaining the brain’s adenylate energy charge. In pathological states (ischemia, Lesch-Nyhan disease), it accumulates to toxic levels, driving oxidative stress, inhibiting ion transport, and altering GABAergic transmission.

This guide deconstructs the biological mechanisms of this compound, providing actionable protocols for its detection and mechanistic insights for therapeutic targeting.

Part 1: Metabolic Foundations – The Salvage vs. Oxidation Nexus

The brain has limited capacity for de novo purine synthesis, relying heavily on the salvage pathway to maintain ATP levels. This compound sits at the bifurcation of two critical enzymatic routes.

The HPRT Salvage Route (Neuroprotective)

In healthy neurons, this compound-Guanine Phosphoribosyltransferase (HPRT ) catalyzes the transfer of a phosphoribosyl group from PRPP to this compound, regenerating Inosine Monophosphate (IMP) .

-

Function: Preserves the purine nucleotide pool; prevents accumulation of excitotoxic downstream metabolites.

-

Relevance: This is the pathway that fails in Lesch-Nyhan Disease (LND).

The Xanthine Oxidase Route (Neurotoxic)

When HPRT is saturated or deficient, or during hypoxic surges, this compound is oxidized by Xanthine Oxidase (XO) to xanthine and subsequently uric acid.

-

Mechanism:

-

Consequence: Generation of Superoxide (

) and Hydrogen Peroxide (

Visualization: The Purine Nexus

The following diagram illustrates the competitive divergence between neuroprotection (Salvage) and neurotoxicity (Oxidation).

Figure 1: The metabolic bifurcation of this compound. Green path represents energy conservation (Salvage); Red path represents oxidative stress generation.

Part 2: Neuromodulatory Mechanisms

Beyond metabolism, this compound acts as a direct modulator of synaptic and membrane function.

Na+/K+ ATPase Inhibition

This compound has been identified as a potent inhibitor of the cerebral Na+/K+ ATPase pump, a critical enzyme for maintaining neuronal resting potential.

-

Mechanism: this compound accumulation promotes local ROS generation (via XO), which oxidizes thiol groups on the ATPase alpha-subunit.

-

Effect:

retention and -

Outcome: Reduced threshold for action potentials, contributing to the seizures and spasticity observed in HPRT deficiency.

The "Endogenous Diazepam" Hypothesis (GABAergic Interaction)

This compound interacts with the benzodiazepine binding site of the

-

Interaction: It acts as a competitive ligand at the benzodiazepine site.

-

Functional Impact: At high physiological concentrations (micromolar range), it can antagonize the effects of diazepam, effectively reducing GABAergic inhibition. This "disinhibition" contributes to anxiety and agitation phenotypes in metabolic disorders.

Pyroptosis in Ischemic Stroke

Recent findings identify this compound as a checkpoint metabolite in stroke pathology.[1]

-

Pathway: Hypoxia

ATP breakdown -

Target: Endothelial cells of the Blood-Brain Barrier (BBB).

-

Mechanism: this compound triggers intracellular

overload, activating Gasdermin E (GSDME) .[1] -

Result: GSDME-dependent pyroptosis (inflammatory cell death), leading to BBB leakage and hemorrhagic transformation.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: HPLC Quantification of this compound in Brain Tissue

Standardizing extraction to prevent artifactual oxidation.

Materials:

-

Mobile Phase: 50 mM

(pH 4.0) with 1% Methanol. -

Column: C18 Reverse Phase (5

m, 250 x 4.6 mm). -

Detection: UV at 254 nm.

Workflow:

-

Rapid Harvest: Decapitate and flash-freeze brain tissue in liquid nitrogen within <30 seconds to stop metabolic flux.

-

Homogenization: Homogenize tissue (1:10 w/v) in ice-cold 0.4 M Perchloric Acid (PCA). Note: PCA precipitates proteins and stops enzymatic conversion of this compound.

-

Neutralization: Centrifuge (10,000 x g, 15 min, 4°C). Collect supernatant and neutralize with 2M

to pH 6.0–7.0. -

Filtration: Pass through 0.22

m PTFE filter. -

Injection: Inject 20

L into HPLC. Flow rate 1.0 mL/min. -

Validation: Spike samples with internal standard (e.g., 8-bromoadenine) to calculate recovery efficiency (>85% required).

Protocol B: Na+/K+ ATPase Activity Assay

Measuring the functional impact of this compound.[2]

Principle: Colorimetric detection of inorganic phosphate (

-

Preparation: Isolate synaptic membranes from striatal homogenates.

-

Incubation: Incubate membranes (50

g protein) in reaction buffer (100 mM NaCl, 20 mM KCl, 3 mM -

Start: Add 3 mM ATP. Incubate at 37°C for 30 mins.

-

Stop: Add 30% TCA to stop reaction.

-

Differentiation: Run parallel tubes with Ouabain (1 mM).

-

Total ATPase = Activity without Ouabain.

-

Mg-ATPase = Activity with Ouabain.

-

Na+/K+ ATPase Activity = (Total) - (Mg-ATPase).

-

-

Readout: Fiske-Subbarow method to quantify

at 660 nm.

Part 4: Visualization of Signaling Cascades

The following diagram maps the downstream consequences of this compound accumulation in a neuronal context.

Figure 2: The Pathological Cascade. Illustrating three distinct pathways: GABAergic disinhibition, ROS-mediated ATPase failure, and GSDME-mediated pyroptosis.

Part 5: Quantitative Data Summary

Table 1: Biological Effects of this compound by Concentration

| Concentration | Context | Biological Effect | Mechanism |

| < 5 | Physiological | Substrate for salvage | Converted to IMP by HPRT (Energy conservation) |

| 10 - 50 | Mild Stress | Adenosine Transport Inhibition | Blocks equilibrative nucleoside transporters (ENT) |

| > 100 | Pathological (LND) | Na+/K+ ATPase Inhibition | ROS-mediated oxidation of enzyme thiols |

| > 500 | Ischemia/Stroke | GABA_A Antagonism | Competitive binding at Benzodiazepine site |

| Variable | Stroke (Acute) | Endothelial Pyroptosis | Ca2+ overload activation of Gasdermin E |

References

-

This compound as a Checkpoint Stress Metabolite Lee, J.S., et al. (2018). This compound is a checkpoint stress metabolite in colonic epithelial energy modulation and barrier function.

-

This compound and Stroke Pathology (GSDME) Yuan, M., et al. (2024). This compound is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke.

-

Na+/K+ ATPase Inhibition Mechanism Sgaravatti, A.M., et al. (2006). Intrastriatal this compound reduces Na+,K+-ATPase activity and induces oxidative stress in the rats.

-

Lesch-Nyhan Pathophysiology Torres, R.J., & Puig, J.G. (2007).[3][4] this compound-guanine phoshoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome.

-

GABA Receptor Interactions Skolnick, P., et al. (1978). Identification of this compound and inosine as endogenous 'diazepam-like' compounds in bovine brain.

-

Biosensor Detection Methods Alshahrani, A., et al. (2022). Smart phone assisted paper-based biosensor system for this compound detection.

Sources

- 1. This compound is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound on Na+,K+-ATPase activity and some parameters of oxidative stress in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intrastriatal this compound administration affects Na+,K+-ATPase, acetylcholinesterase and catalase activities in striatum, hippocampus and cerebral cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Metabolic Clock: Hypoxanthine as a Determinant of Red Blood Cell Storage Lesion and Post-Transfusion Toxicity

[1]

Executive Summary: The Purine Salvage Bottleneck

The storage of red blood cells (RBCs) is a logistical necessity for modern medicine, yet it imposes a severe metabolic toll known as the "storage lesion."[1] While historically defined by 2,3-DPG depletion and hemolysis, recent metabolomics investigations have identified Hypoxanthine (HX) as a critical, non-canonical biomarker of RBC metabolic age.

This guide details the mechanistic role of this compound accumulation—not merely as a byproduct, but as a bioactive mediator of post-transfusion toxicity.[2] Unlike other metabolites, this compound acts as a "Trojan Horse": it accumulates benignly within the XO-deficient RBC during storage, only to trigger an oxidative burst upon transfusion into a recipient possessing active Xanthine Oxidase.

Mechanistic Pathways: The AMPD3 Axis

The accumulation of this compound is driven by the collapse of the high-energy phosphate pool. In stored RBCs, oxidative stress activates AMP Deaminase 3 (AMPD3) , diverting the purine salvage pathway toward irreversible catabolism.

The Metabolic Blockade

Mature erythrocytes lack the enzyme Xanthine Oxidase (XO) . Consequently, they cannot degrade this compound into xanthine or urate. As ATP hydrolysis proceeds during storage, the purine ring is stripped of its phosphate groups and deaminated, funneling the entire adenylate pool into this compound, which becomes trapped within the cell and supernatant.

Figure 1: The Purine Catabolism Pathway in RBCs. Note the blockage at this compound due to the absence of Xanthine Oxidase, leading to massive accumulation during storage.

The "Trojan Horse" Toxicity Mechanism

The clinical danger of this compound arises post-transfusion.[2] When "old" blood (high HX) is transfused, the HX interacts with the recipient's endothelial and plasma Xanthine Oxidase. This reaction generates a burst of Hydrogen Peroxide (

Oxidative Burst & Neutrophil Activation

Research indicates that circulating this compound levels >100 µM are sufficient to prime neutrophils.[2] A single unit of end-of-storage RBCs can transiently elevate local plasma HX concentrations well above this threshold, potentially contributing to Transfusion-Related Acute Lung Injury (TRALI) or non-hemolytic transfusion reactions.

Figure 2: The Post-Transfusion "Trojan Horse" Effect. This compound from the donor unit reacts with recipient enzymes to generate oxidative stress.

Quantitative Profiling: Data & Protocols

Accurate quantification of this compound is essential for assessing storage quality. The following data summarizes the accumulation kinetics observed in standard additive solutions (e.g., AS-3, SAGM).

Concentration Evolution (Human RBCs)

| Parameter | Fresh RBCs (Day 0) | Stored RBCs (Day 42) | Fold Increase |

| Intracellular [HX] | < 10 µM | 300 - 450 µM | ~40x |

| Supernatant [HX] | < 5 µM | 450 - 1000 µM | >100x |

| Recipient Plasma Limit | < 10 µM | > 100 µM (Post-Transfusion)* | N/A |

*Note: Transient local concentration immediately following rapid transfusion of older units.

High-Throughput Extraction Protocol (Nemkov/D'Alessandro Method)

To replicate the metabolomics data cited in authoritative literature (e.g., Haematologica 2018, Transfusion 2015), use the following extraction protocol optimized for hydrophilic metabolites.

Reagents:

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)[3]

-

Water (LC-MS Grade)

-

Extraction Buffer: Methanol : Acetonitrile : Water (5 : 3 : 2 v/v/v), pre-chilled to -20°C.[4][5][6]

Workflow:

-

Sample Prep: Aliquot 10 µL of RBC packed cells or supernatant into a microcentrifuge tube.

-

Extraction: Add 95 µL of ice-cold Extraction Buffer (1:9.5 ratio).

-

Lysis: Vortex vigorously for 30 minutes at 4°C . Critical: This ensures complete membrane disruption and metabolic quenching.

-

Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C .

-

Recovery: Transfer supernatant to a glass vial for LC-MS analysis.

-

Analysis: Inject onto a UHPLC-MS system (e.g., Vanquish/Q Exactive) using a hydrophilic interaction liquid chromatography (HILIC) column.

Figure 3: Metabolomics Extraction Workflow. Optimized for high-throughput profiling of polar metabolites like this compound.

Clinical Implications & Therapeutic Interventions

Post-Transfusion Recovery (PTR)